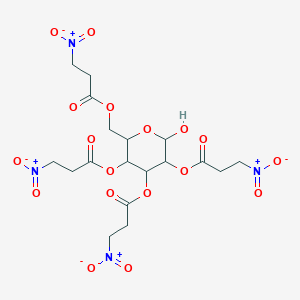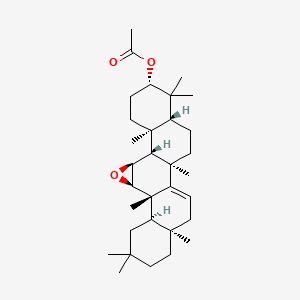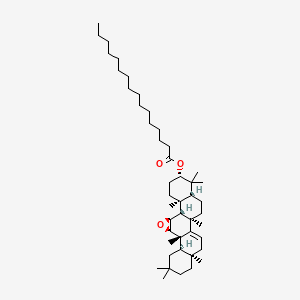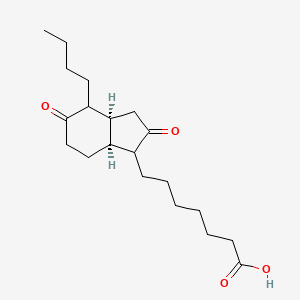
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a synthetic organic compound with the CAS Number: 207557-35-5 . It is a white to yellow solid at room temperature . This compound is a key intermediate for synthesizing vildagliptin and alagliptin .
Synthesis Analysis
The synthesis of “this compound” can be achieved from L-proline via the processes of N-chloroacetion, cabboxyl amination, and carboxamide dehydration . The reaction of L-proline with chloroacetyl chloride is followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular formula of “this compound” is C7H9ClN2O, and its molecular weight is 172.61 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include N-chloroacetion, cabboxyl amination, and carboxamide dehydration . The reaction of L-proline with chloroacetyl chloride is followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . Its density is predicted to be 1.27±0.1 g/cm3 . The compound’s melting point is 52-53 °C, and its boiling point is predicted to be 363.1±37.0 °C .Mécanisme D'action
Safety and Hazards
Orientations Futures
“1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a key intermediate for the synthesis of many DPP-IV inhibitors including NVP-LAF237 that are presently under various stages of development . The synthesized pyrrolidine derivative was utilized to prepare DPP-IV inhibitor Vildagliptin . The presence of the nitrile on the five-membered ring provides reversible and nanomolar inhibition of DPP-IV and chemical stability adequate for oral administration .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile involves the reaction of 2-pyrrolidinone with chloroacetyl chloride followed by reaction with sodium cyanide.", "Starting Materials": [ "2-pyrrolidinone", "Chloroacetyl chloride", "Sodium cyanide", "Anhydrous ether", "Anhydrous sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-pyrrolidinone in anhydrous ether and cool the solution to 0°C.", "Step 2: Slowly add chloroacetyl chloride to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add anhydrous sodium sulfate to the reaction mixture and filter the solution.", "Step 5: Concentrate the filtrate under reduced pressure to obtain 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile.", "Step 6: Dissolve the obtained product in anhydrous ether and add sodium cyanide to the solution.", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Add anhydrous sodium sulfate to the reaction mixture and filter the solution.", "Step 9: Concentrate the filtrate under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
207557-30-5 |
Formule moléculaire |
C7H9ClN2O |
Apparence |
Powder |
Origine du produit |
United States |
Q & A
Q1: What is the significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in pharmaceutical chemistry?
A: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in the synthesis of Vildagliptin. [, , , , ]. This drug acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, ultimately helping to regulate blood sugar levels in individuals with type 2 diabetes [].
Q2: What are the common synthetic routes for producing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: Several methods exist for synthesizing this compound. The most common approaches involve using L-proline as the starting material. One route involves N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid group to a nitrile [, , , , , ]. Another method utilizes (S)-2-cyanopyrrolidine tosylate as the starting material, reacting it with chloroacetyl chloride in the presence of an aprotic organic solvent and an organic base [].
Q3: Are there efforts to improve the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: Researchers are actively seeking ways to optimize the synthesis of this compound. One study reported a novel method utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methyl morpholine, resulting in an improved yield of Vildagliptin [].
Q4: How is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile characterized?
A: Various techniques, including 1H NMR and MS, are used to confirm the structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates during synthesis [, ].
Q5: What is the role of 3-aminoadamantanol in the context of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: 3-Aminoadamantanol is another crucial building block that reacts with (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in the final step of Vildagliptin synthesis [, , , ]. Efficient synthesis methods for 3-aminoadamantanol, often starting from 1-aminoadamantane hydrochloride, have also been explored to optimize Vildagliptin production [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










